Lupinisoflavone A
Lupinisoflavone A
Lupinisoflavone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, lupinisoflavone a is considered to be a flavonoid lipid molecule. Lupinisoflavone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lupinisoflavone a is primarily located in the membrane (predicted from logP). Outside of the human body, lupinisoflavone a can be found in pigeon pea, pulses, and white lupine. This makes lupinisoflavone a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
93373-45-6
VCID:
VC0191744
InChI:
InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3
SMILES:
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O
Molecular Formula:
C20H16O6
Molecular Weight:
352.3 g/mol
Lupinisoflavone A
CAS No.: 93373-45-6
Natural Products
VCID: VC0191744
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
CAS No. | 93373-45-6 |
---|---|
Product Name | Lupinisoflavone A |
Molecular Formula | C20H16O6 |
Molecular Weight | 352.3 g/mol |
IUPAC Name | 6-(2,4-dihydroxyphenyl)-4-hydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
Standard InChI | InChI=1S/C20H16O6/c1-9(2)15-6-12-16(26-15)7-17-18(19(12)23)20(24)13(8-25-17)11-4-3-10(21)5-14(11)22/h3-5,7-8,15,21-23H,1,6H2,2H3 |
Standard InChIKey | DOGAHANJPKBCGB-UHFFFAOYSA-N |
SMILES | CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
Canonical SMILES | CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=C(C=C(C=C4)O)O |
Melting Point | 189-191°C |
Physical Description | Solid |
Description | Lupinisoflavone a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, lupinisoflavone a is considered to be a flavonoid lipid molecule. Lupinisoflavone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lupinisoflavone a is primarily located in the membrane (predicted from logP). Outside of the human body, lupinisoflavone a can be found in pigeon pea, pulses, and white lupine. This makes lupinisoflavone a a potential biomarker for the consumption of these food products. |
Synonyms | (+)-Lupinisoflavone A; (+)-6-(2,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one |
PubChem Compound | 5319901 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume